1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
Description
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a benzotriazole derivative characterized by a sulfonyl group attached to a substituted phenyl ring (2-ethoxy-4-methylphenyl) at the 1-position of the triazole core. This structural motif is significant in medicinal and materials chemistry due to the sulfonyl group’s electron-withdrawing properties and the phenyl ring’s tunable substituents, which influence reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-(2-ethoxy-4-methylphenyl)sulfonylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-3-21-14-10-11(2)8-9-15(14)22(19,20)18-13-7-5-4-6-12(13)16-17-18/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHZUHBGMXTLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole typically involves a multi-step process:
Formation of the Benzo[d][1,2,3]triazole Core: The benzo[d][1,2,3]triazole core can be synthesized via the cyclization of appropriate precursors such as ortho-substituted anilines with nitrous acid.
Sulfonylation Reaction: The benzo[d][1,2,3]triazole core is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Ethoxy-4-methylphenyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((2-Ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Research has revealed that derivatives of the benzo[d][1,2,3]triazole class exhibit a variety of biological activities:
- Antimicrobial Properties : Compounds containing the triazole ring have demonstrated significant antimicrobial activity against various pathogens. Studies indicate that modifications in the substituents can enhance their efficacy against bacteria and fungi .
- Anticancer Activity : The triazole moiety is associated with anticancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antiviral Effects : Certain triazole derivatives have been explored for their antiviral properties, particularly against viruses like dengue and other RNA viruses. Their mechanism often involves inhibition of viral replication .
Applications in Medicine
The potential applications of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole can be categorized into several areas:
Pharmaceutical Development
- Drug Formulation : The compound's unique structure allows it to be incorporated into formulations aimed at treating infections or cancers.
- Lead Compound : It serves as a lead compound for further modifications to enhance pharmacological profiles.
Agricultural Chemistry
- Fungicides : Given its antifungal properties, derivatives can be developed as agricultural fungicides to protect crops from fungal diseases.
Biotechnology
- Diagnostic Tools : The compound may be used in developing diagnostic assays due to its specificity towards certain biological targets.
Case Studies
Several studies highlight the practical applications of triazole derivatives:
- Antimicrobial Screening : A study evaluated various triazole derivatives for their activity against Staphylococcus aureus and Candida albicans. The results indicated that specific modifications significantly increased antibacterial and antifungal activity .
- Anticancer Research : Research focusing on triazole compounds has shown that they can inhibit tumor growth in vitro and in vivo models. For instance, compounds with specific substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines .
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The benzo[d][1,2,3]triazole ring system can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro , sulfonyl ) increase melting points and polarizability, enhancing thermal stability.
- Alkoxy groups (e.g., butoxy , ethoxy in the target compound) improve solubility in organic solvents but may reduce crystallinity.
- Antimicrobial potency correlates with lipophilic substituents (e.g., methylenedioxybenzyl ), which enhance membrane penetration.
Physical and Spectral Properties
- Melting Points : Nitro-substituted derivatives exhibit higher melting points (e.g., 242–243°C ) compared to alkoxy variants, which are often liquids or low-melting solids.
- Spectroscopy :
Computational Insights
- Molecular Docking : Sulfonyl derivatives exhibit high affinity for bacterial enzyme active sites (e.g., dihydrofolate reductase) due to hydrogen bonding with the sulfonyl oxygen .
- DFT Studies : Electron-withdrawing groups lower HOMO-LUMO gaps, enhancing charge transfer in photophysical applications .
Biological Activity
1-((2-ethoxy-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzo[d][1,2,3]triazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of both the sulfonyl and the triazole moieties contributes to its biological activity.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 345.39 g/mol |
| Purity | ≥ 95% |
| Storage Temperature | 2–8 °C |
| Solubility | Soluble in DMSO and DMF |
Antibacterial Activity
Recent studies have demonstrated that compounds containing the triazole ring exhibit significant antibacterial properties. A review highlighted that various triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the triazole ring can enhance antibacterial potency.
Case Study : In vitro tests revealed that derivatives similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 32 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of triazole compounds is well-documented. Triazoles disrupt fungal cell membrane synthesis by inhibiting ergosterol production. Compounds similar to this compound have shown promising results against various fungal strains.
Research Findings : A study indicated that certain triazoles demonstrated antifungal activity comparable to established treatments like fluconazole .
Anticancer Activity
Triazoles are also being explored for their anticancer properties. The ability of these compounds to inhibit tumor growth has been linked to their interference with DNA synthesis and cell cycle progression.
Research Example : A derivative of benzo[d][1,2,3]triazole was found to induce apoptosis in cancer cell lines through the activation of caspases . This suggests that structural modifications could enhance the anticancer efficacy of compounds like this compound.
The biological activities of triazole compounds are often attributed to their ability to interact with specific enzymes or receptors within microbial or cancerous cells. For instance:
- Antibacterial Mechanism : Inhibition of bacterial DNA gyrase.
- Antifungal Mechanism : Disruption of ergosterol biosynthesis.
- Anticancer Mechanism : Induction of apoptosis via caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
